molecular formula C12H17NO2 B14836958 2-Tert-butyl-4-hydroxy-N-methylbenzamide

2-Tert-butyl-4-hydroxy-N-methylbenzamide

Cat. No.: B14836958
M. Wt: 207.27 g/mol
InChI Key: QAWLAQKBLWSMOI-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-hydroxy-N-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-4-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. These properties enable the compound to modulate biological pathways and exhibit various effects, such as antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-hydroxyanisole: Similar structure but with a methoxy group instead of a methylbenzamide moiety.

    2-Tert-butyl-4-methylphenol: Contains a methyl group instead of a hydroxyl group.

    4-Hydroxy-3-tert-butylbenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-Tert-butyl-4-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a methylbenzamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-tert-butyl-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)10-7-8(14)5-6-9(10)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

QAWLAQKBLWSMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)C(=O)NC

Origin of Product

United States

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